2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
Properties
IUPAC Name |
3-benzylsulfanyl-N-(3-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-34-24-14-8-13-23(19-24)29-27(33)32-17-15-28(16-18-32)30-25(22-11-6-3-7-12-22)26(31-28)35-20-21-9-4-2-5-10-21/h2-14,19H,15-18,20H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBYJFQLMDWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the benzylthio and methoxyphenyl groups. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different substituents.
(±)-7-Methoxy-2-ipropyl-1-oxaspiro[4,5]deca-6,9-diene-8-one: A similar spirocyclic compound with methoxy and isopropyl groups.
Uniqueness
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure
The compound features a spirocyclic structure with a benzylsulfanyl group and a methoxyphenyl moiety. Its IUPAC name is 3-benzylsulfanyl-N-(3-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide. The molecular formula is with a molecular weight of approximately 484.67 g/mol.
Synthesis
The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include the formation of the spirocyclic core and the introduction of functional groups through methods such as:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution : Employing nucleophiles for functional group modifications.
These methods are crucial for optimizing yield and purity in both laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, which is critical for its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The spirocyclic structure may enhance binding affinity to cancer-related targets, thus providing a basis for further exploration in cancer therapy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may modulate inflammatory responses effectively.
Case Study 1: Anticancer Research
A study evaluated the effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with a benzylsulfanyl group showed significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, a derivative similar to this compound was tested for its ability to reduce inflammation markers. The results demonstrated a significant decrease in edema and inflammatory cytokines compared to controls.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | Induction of apoptosis via mitochondrial pathway | |
| Anti-inflammatory | Reduced inflammation | Inhibition of COX-2 and pro-inflammatory cytokines | |
| Enzyme inhibition | Modulation of enzyme activity | Competitive inhibition at active sites |
Q & A
Q. Basic Analytical Characterization
- X-ray crystallography : Resolves the spirocyclic conformation and confirms dihedral angles between the benzylsulfanyl and methoxyphenyl groups .
- NMR spectroscopy : and NMR identify substituent effects, such as deshielding of methoxy protons (~δ 3.8 ppm) and benzylsulfanyl protons (~δ 4.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 523.2342 for CHNOS) and detects isotopic patterns for sulfur .
How do structural motifs like the triazaspiro[4.5]decadiene framework influence its biological activity?
Basic Structure-Activity Relationship (SAR)
The triazaspiro core enhances conformational rigidity, enabling selective interactions with biological targets:
- Spirocyclic rigidity : Restricts rotational freedom, improving binding affinity to enzymes like kinases or proteases .
- Benzylsulfanyl group : Acts as a hydrogen bond acceptor, enhancing solubility and membrane permeability .
- 3-Methoxyphenyl substituent : Modulates electronic properties (e.g., logP ~3.2), balancing lipophilicity for cellular uptake .
What advanced strategies are used to study structure-activity relationships (SAR) in analogs of this compound?
Q. Advanced SAR Analysis
- Substituent variation : Systematic replacement of the methoxyphenyl group with halogenated or alkylated analogs (Table 1) reveals trends in bioactivity .
- Pharmacophore modeling : DFT studies identify electron-deficient regions (e.g., sulfanyl group) critical for target binding .
Table 1 : Bioactivity of Structural Analogs
| Substituent | Target Affinity (IC, nM) | Selectivity Ratio |
|---|---|---|
| 4-Chlorophenyl | 12.3 | 8.5 |
| 3,5-Dimethylphenyl | 18.7 | 3.2 |
| 4-Fluorophenyl | 9.8 | 12.4 |
How can computational methods like DFT or molecular docking resolve contradictions in reported bioactivity data?
Advanced Data Contradiction Analysis
Discrepancies in enzyme inhibition assays (e.g., conflicting IC values) arise from variations in assay conditions or conformational flexibility. Methodological solutions include:
- DFT-based conformational analysis : Identifies low-energy conformers that dominate binding interactions .
- Molecular dynamics simulations : Predicts solvent effects (e.g., aqueous vs. DMSO) on ligand-protein binding kinetics .
What experimental approaches are used to identify the primary biological targets of this compound?
Q. Advanced Target Identification
- Affinity chromatography : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
- Kinase profiling panels : Screen against 400+ kinases to identify off-target effects (e.g., >90% inhibition of PKCθ at 1 μM) .
- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in gene-edited cell lines .
How can enantiomeric purity be ensured during synthesis, and what impact do impurities have on bioactivity?
Q. Advanced Purity Considerations
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15) to resolve enantiomers (R = 8.2 min vs. 10.5 min) .
- Bioactivity impact : Impurities >5% reduce potency (e.g., IC increases from 15 nM to 120 nM) due to competitive binding .
What strategies mitigate oxidative degradation of the benzylsulfanyl group in long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
